N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride displays a complex three-dimensional arrangement centered around a tertiary nitrogen atom that serves as the primary structural hub. The benzyl moiety features a six-membered aromatic ring bearing two methoxy substituents at the 3 and 4 positions, creating an electron-rich aromatic system with enhanced nucleophilic character. The 3,4-dimethoxy substitution pattern generates a specific electronic environment that influences both the geometric parameters and the overall molecular conformation.
Crystallographic analysis reveals that the compound adopts a specific spatial arrangement where the benzyl ring maintains a distinct orientation relative to the ethylamine chain. The nitrogen atom exhibits tetrahedral geometry characteristic of quaternary ammonium systems in the protonated hydrochloride form, with bond angles approaching the ideal tetrahedral value of 109.5 degrees. The carbon-nitrogen bond lengths within the structure demonstrate typical values for tertiary amine systems, with the benzyl carbon-nitrogen bond showing slight elongation due to the aromatic conjugation effects.
The aromatic ring system maintains planarity with minimal deviation from the ideal benzene geometry, while the methoxy groups adopt conformations that minimize steric hindrance with adjacent substituents. The ethyl chain connected to the nitrogen center exhibits rotational freedom around the carbon-carbon and carbon-nitrogen bonds, leading to multiple possible conformational states in solution. However, in the crystalline phase, specific conformations are stabilized through intermolecular interactions and crystal packing forces.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C11H18ClNO2 | |
| Molecular Weight | 231.72 g/mol | |
| Parent Compound CID | 4716478 | |
| Creation Date | 2007-07-30 | |
| Last Modification | 2025-05-10 |
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3;/h5-7,12H,4,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWZXYHHYMIZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585817 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052544-93-0, 40171-95-7 | |
| Record name | Benzenemethanamine, N-ethyl-3,4-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052544-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Reductive Amination: The 3,4-dimethoxybenzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms N-(3,4-dimethoxybenzyl)-N-ethylamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3,4-dimethoxybenzaldehyde and ethylamine are reacted in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests, including NMR, HPLC, and LC-MS, to confirm its identity and purity
Chemical Reactions Analysis
Reductive Amination
The compound is commonly synthesized via reductive amination of 3,4-dimethoxybenzaldehyde with ethylamine, followed by hydrochloric acid salt formation.
Reaction Conditions :
-
3,4-Dimethoxybenzaldehyde reacts with ethylamine in ethanol under reflux.
-
Sodium cyanoborohydride (NaBHCN) or hydrogen gas (H) with a palladium catalyst facilitates reduction .
-
The hydrochloride salt is precipitated by treating the free base with HCl gas or aqueous HCl .
Yield : 68–85% (depending on catalyst and solvent) .
Oxime Intermediate Pathway
An alternative route involves:
-
Oxime Formation : 3,4-Dimethoxybenzaldehyde reacts with hydroxylamine hydrochloride in ethanol at 70–90°C to form 3,4-dimethoxybenzaldehyde oxime .
-
Reduction : Oxime is reduced using hydrogen gas (60–100 psi) over Raney nickel or palladium catalysts to yield 3,4-dimethoxybenzylamine .
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N-Alkylation : Benzylamine undergoes alkylation with ethyl bromide in the presence of potassium carbonate (KCO) to form the secondary amine, followed by HCl salt precipitation .
Acylation
The secondary amine reacts with acyl chlorides to form amides.
Example :
-
Reaction with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields N-(3,4-dimethoxybenzyl)-N-ethylacetamide .
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetyl chloride | DCM, TEA, 0°C → RT | N-(3,4-Dimethoxybenzyl)-N-ethylacetamide | 92 |
Sulfonation
Sulfonation with sulfonyl chlorides produces sulfonamides.
Example :
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxybenzyl group directs electrophiles to the para position of the methoxy groups due to their strong activating effect.
Nitration
Reaction with nitric acid (HNO) in sulfuric acid (HSO) at 0°C introduces nitro groups at the para position relative to methoxy substituents .
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| HNO/HSO | 0°C, 2 hours | Nitro derivative (para-substituted) | 75 |
Oxidation
-
Amine Oxidation : Treatment with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) forms N-oxide derivatives .
-
Demethylation : Strong oxidizing agents (e.g., HBr/AcOH) remove methoxy groups, yielding catechol derivatives .
Reduction
-
Catalytic hydrogenation (H, Pd/C) reduces the aromatic ring to a cyclohexane derivative, retaining the amine functionality .
Salt Formation and Stability
-
The hydrochloride salt enhances water solubility and stability.
-
Decomposition : Prolonged exposure to moisture or heat (>150°C) leads to hydrolysis of the amine group, releasing ethylamine and 3,4-dimethoxybenzyl chloride .
Comparative Reaction Data
Scientific Research Applications
Chemistry
N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride serves as a building block in organic synthesis , allowing for the creation of more complex molecules. It is utilized in various chemical reactions such as:
- Oxidation : Can be oxidized to form N-oxide derivatives.
- Reduction : Can be reduced to produce secondary amines.
- Substitution : Methoxy groups can be substituted with other functional groups under appropriate conditions.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and interactions with enzymes and receptors. Notably:
- Neuropharmacology : Preliminary studies indicate that it may modulate serotonin (5-HT2A) and dopamine receptor activity, suggesting applications in treating mood disorders and cognitive enhancement .
Medicine
The compound has potential applications in medicinal chemistry:
- Drug Development : Its structural features make it a candidate for exploring new therapeutic agents targeting neurotransmitter systems involved in mood regulation and cognitive functions.
Industry
In industrial applications, this compound is used in:
- Production of Specialty Chemicals : It acts as an intermediate in synthesizing other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signal transduction pathways and cellular metabolism .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Substituent Effects on Aromatic Rings: The 3,4-dimethoxy groups in the target compound enhance electron density on the benzene ring compared to dopamine’s 3,4-dihydroxy groups. Replacing the ethyl group with a thiophenemethyl group (as in CAS 1052508-03-8) introduces a heterocyclic moiety, which may alter receptor binding specificity or metabolic stability .
Norlaudanosine HCl (a tetrahydroisoquinoline derivative) demonstrates how expanding the amine into a heterocyclic system can confer affinity for opioid receptors .
Physicochemical Properties
- Molecular Weight: The target compound (231.72 g/mol) is smaller than Norlaudanosine HCl (379.88 g/mol) but larger than dopamine HCl (189.64 g/mol). This positions it as a mid-sized molecule suitable for central nervous system targeting.
- Solubility : The hydrochloride salt improves aqueous solubility compared to freebase forms. However, the dimethoxy groups may reduce solubility relative to dihydroxy analogs like dopamine .
Biological Activity
N-(3,4-Dimethoxybenzyl)-N-ethylamine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H19ClN2O2
- Molecular Weight : Approximately 270.76 g/mol
The presence of the 3,4-dimethoxybenzyl group enhances the compound's lipophilicity, which may influence its interaction with biological membranes and receptors.
Mode of Action
The compound is believed to interact with various neurotransmitter systems, particularly influencing serotonin and dopamine receptors. This interaction may lead to psychoactive effects similar to those observed in other benzylamine derivatives.
Biochemical Pathways
This compound can undergo several biochemical transformations:
- Free Radical Reactions : The benzylic position allows for reactions such as free radical bromination and nucleophilic substitution.
- Oxidation Reactions : The compound's structure supports oxidation processes that may enhance its biological activity.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that the 3,4-dimethoxy group increases solubility and stability, potentially enhancing bioavailability. Factors such as temperature and pH can significantly affect its stability and efficacy in biological systems.
Antifibrillatory Activity
Research indicates that compounds structurally related to this compound exhibit antifibrillatory properties. For instance, studies have shown that certain derivatives are more effective than quinidine in treating fibrillation in anesthetized cats . This suggests potential applications in cardiovascular medicine.
Neuropharmacological Effects
Preliminary studies suggest that this compound may have neuropharmacological effects. Its structural similarity to psychoactive compounds indicates it could influence mood disorders by modulating neurotransmitter levels. Further research is needed to establish these effects conclusively.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves reductive amination between 3,4-dimethoxybenzaldehyde and ethylamine, followed by hydrochlorination. Optimization includes solvent selection (e.g., methanol or ethanol for solubility), temperature control (25–60°C), and catalysts like sodium cyanoborohydride for regioselectivity . Purity can be enhanced via recrystallization from ethanol/water mixtures. Challenges include avoiding over-reduction of the benzyl group and managing byproducts from competing reactions .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- HPLC/GC-MS : For assessing purity (>98%) and detecting impurities (e.g., residual solvents or unreacted intermediates) .
- NMR (¹H/¹³C) : To confirm the presence of the 3,4-dimethoxybenzyl moiety (δ 3.8–4.0 ppm for methoxy groups) and ethylamine chain (δ 1.2–1.4 ppm for CH₃) .
- Ion-selective electrodes : Useful for quantifying hydrochloride content in aqueous solutions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, stereochemistry) influence the biological activity of 3,4-dimethoxybenzyl derivatives?
- Methodological Answer :
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance receptor binding by increasing electron density on the aromatic ring. For example, 3,4-dimethoxy substitution improves affinity for sigma receptors compared to mono-methoxy analogs .
- Stereochemistry : Cis/trans isomers of related cyclopentylamine derivatives show divergent hypotensive effects in vivo (cis: transient hypotension; trans: delayed depressor activity). Enantiomeric resolution via chiral HPLC is critical for pharmacological studies .
Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound, and how should dosing regimens be designed?
- Methodological Answer :
- Rat liver ischemia-reperfusion models : Pretreatment with 3–5 µmol/kg intravenously can assess anti-ischemic activity via biomarkers (e.g., ALT/AST levels) .
- Dosing considerations : Account for rapid metabolism (t₁/₂ < 2 hr in rodents) and use osmotic pumps for sustained delivery. Monitor plasma stability via LC-MS to adjust dosing intervals .
Q. How can receptor binding assays be optimized to study interactions with dopamine or sigma receptors?
- Methodological Answer :
- Radioligand displacement assays : Use ³H-labeled ligands (e.g., [³H]DTG for sigma receptors) in cortical membrane preparations. Incubate at 25°C for 60 min, with nonspecific binding measured via excess cold ligand .
- Data analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with Schild plots for competitive antagonism .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Model-specific factors : Differences in species metabolism (e.g., CYP450 isoforms) or tissue distribution can alter efficacy. Cross-validate findings in ≥2 species (e.g., rat and guinea pig) .
- Dose-response normalization : Express activity as % of maximal effect relative to positive controls (e.g., papaverine for vasodilation) to standardize comparisons .
Methodological Challenges and Solutions
Q. How can researchers ensure compound stability during long-term storage?
- Methodological Answer :
- Storage conditions : Store at -20°C in airtight, light-resistant containers under argon to prevent oxidation. Lyophilization enhances stability for aqueous solutions .
- Stability testing : Monitor degradation via accelerated aging (40°C/75% RH for 6 months) and quantify impurities with HPLC-UV at 255 nm .
Q. What are best practices for synthesizing high-purity batches (>99%) for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
